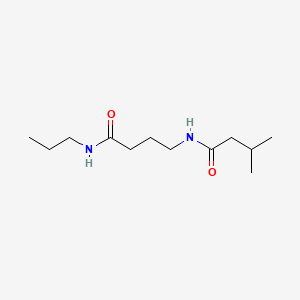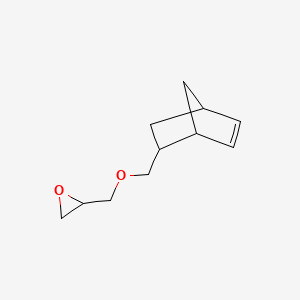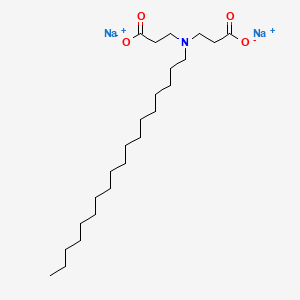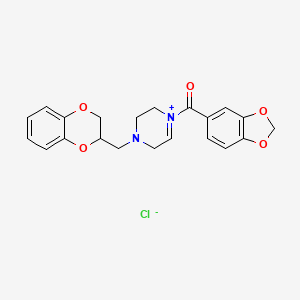
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by amination and subsequent reactions to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
化学反応の分析
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dye manufacturing and pharmaceuticals.
科学的研究の応用
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The compound’s ability to undergo redox reactions also plays a crucial role in its activity, as it can generate reactive oxygen species that can induce cellular responses.
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound in the same family, used primarily in dye production.
1-Amino-4-bromoanthraquinone: Another derivative with different substituents, used in similar applications.
2-Methylanthraquinone: Known for its use in the synthesis of other organic compounds.
Uniqueness
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
特性
CAS番号 |
78510-28-8 |
|---|---|
分子式 |
C21H15N2NaO6S |
分子量 |
446.4 g/mol |
IUPAC名 |
sodium;1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChIキー |
JPTNNWGUNYMLDB-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















